molecular formula C9H11F3N4O B2617230 4-Amino-N-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide CAS No. 2101196-93-2

4-Amino-N-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide

Cat. No.: B2617230
CAS No.: 2101196-93-2
M. Wt: 248.209
InChI Key: PVSWUVXJSOUZGB-UHFFFAOYSA-N
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Description

4-Amino-N-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the trifluoroethyl group: This step may involve the use of a trifluoroethylating agent such as trifluoroethyl iodide or trifluoroethyl bromide.

    Cyclopropyl group addition: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazomethane or a similar reagent.

    Amidation: The final step involves the formation of the carboxamide group, typically through the reaction of the pyrazole derivative with an amine under dehydrating conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino or cyclopropyl groups, using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions could target the carboxamide group, potentially converting it to an amine using reagents like lithium aluminum hydride.

    Substitution: The trifluoroethyl group may be susceptible to nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a nitroso or nitro derivative, while reduction could produce an amine.

Scientific Research Applications

4-Amino-N-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The trifluoroethyl and cyclopropyl groups may enhance the compound’s binding affinity or selectivity for its target.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-1H-pyrazole-5-carboxamide: Lacks the trifluoroethyl and cyclopropyl groups.

    N-Cyclopropyl-1H-pyrazole-5-carboxamide: Lacks the amino and trifluoroethyl groups.

    1-(2,2,2-Trifluoroethyl)-1H-pyrazole-5-carboxamide: Lacks the amino and cyclopropyl groups.

Uniqueness

The presence of both the trifluoroethyl and cyclopropyl groups in 4-Amino-N-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide may confer unique properties, such as increased lipophilicity, metabolic stability, or binding affinity, compared to similar compounds.

Properties

IUPAC Name

4-amino-N-cyclopropyl-2-(2,2,2-trifluoroethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N4O/c10-9(11,12)4-16-7(6(13)3-14-16)8(17)15-5-1-2-5/h3,5H,1-2,4,13H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVSWUVXJSOUZGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=C(C=NN2CC(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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